4,6-Dihydroxy-5-benzylthiopyrimidine

Lipophilicity Drug-likeness S-DABO scaffold

4,6-Dihydroxy-5-benzylthiopyrimidine (CAS 138918-23-7, IUPAC: 5-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one) is a polyfunctional pyrimidine that serves as a strategic intermediate in the synthesis of dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) non-nucleoside reverse transcriptase inhibitors (NNRTIs). It carries a benzylthio group at C-5 and hydroxy/oxo groups at C-4 and C-6, forming a tautomeric system that underpins its hydrogen-bonding capacity and metal-chelating potential.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
Cat. No. B8276852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-5-benzylthiopyrimidine
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(N=CNC2=O)O
InChIInChI=1S/C11H10N2O2S/c14-10-9(11(15)13-7-12-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
InChIKeyQILMQBHFRCCZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-5-benzylthiopyrimidine – A Core S-DABO Scaffold for NNRTI Development


4,6-Dihydroxy-5-benzylthiopyrimidine (CAS 138918-23-7, IUPAC: 5-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one) is a polyfunctional pyrimidine that serves as a strategic intermediate in the synthesis of dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. It carries a benzylthio group at C-5 and hydroxy/oxo groups at C-4 and C-6, forming a tautomeric system that underpins its hydrogen-bonding capacity and metal-chelating potential . The compound is primarily procured as a research building block for constructing libraries of HIV-1 reverse transcriptase inhibitors and related bioactive molecules [1].

Why Generic Substitution Fails: Regiochemical and Tautomeric Constraints of 4,6-Dihydroxy-5-benzylthiopyrimidine in Bioactive Scaffold Construction


Simple replacement of 4,6-dihydroxy-5-benzylthiopyrimidine with a generic pyrimidine diol or a 5-unsubstituted analog is not tolerated when the objective is to preserve the structure–activity relationships (SAR) of S-DABO NNRTIs. The 5-benzylthio substituent is critical for occupying a lipophilic pocket within the HIV-1 reverse transcriptase non-nucleoside binding site, while the 4,6-dihydroxy/oxo tautomeric system provides the hydrogen-bond network essential for target engagement [1]. Substitution with a 4,6-dichloro analog eliminates hydrogen-bonding donor capacity and drastically alters the electrophilic reactivity of the ring, precluding its direct use in downstream SNAr or metal-catalysed coupling reactions without additional deprotection steps [2]. The specific tautomeric equilibrium of the 4,6-dihydroxy form also governs solubility and formulation behaviour in ways that methyl- or chloro-protected congeners cannot replicate . Consequently, procurement of the exact 5-benzylthio-4,6-dihydroxy regioisomer is mandatory for SAR-driven medicinal chemistry campaigns targeting NNRTI binding pockets.

Quantitative Differentiation Matrix for 4,6-Dihydroxy-5-benzylthiopyrimidine Against Closest Analogs


Lipophilicity Differentiation: 4,6-Dihydroxy-5-benzylthiopyrimidine vs 4,6-Dichloro-5-benzylthiopyrimidine (In Silico Comparison)

The 4,6-dihydroxy substitution confers substantially lower predicted lipophilicity than the corresponding 4,6-dichloro analog, which is a key determinant of aqueous solubility and off-target binding propensity in the S-DABO series. The target compound exhibits a computed logP of 2.18 , while the 4,6-dichloro-5-benzylthiopyrimidine intermediate used in synthetic routes [1] is expected to have a logP > 3.5 based on the established contribution of aromatic chlorine atoms (ΔlogP ≈ +0.7–0.9 per Cl). This difference translates into markedly different solubility profiles and necessitates distinct purification strategies during library synthesis.

Lipophilicity Drug-likeness S-DABO scaffold

Hydrogen-Bond Donor Count Advantage of 4,6-Dihydroxy-5-benzylthiopyrimidine over 4,6-Dimethoxy and 4,6-Dichloro Analogs

The 4,6-dihydroxy form possesses two hydrogen-bond donor sites (O–H) that can engage the backbone carbonyl of Lys101 and the hydroxyl of Tyr188 in the HIV-1 reverse transcriptase NNRTI pocket, as demonstrated for closely related S-DABO congeners in X-ray co-crystal structures [1]. The 4,6-dichloro analog offers zero H-bond donors, while 4,6-dimethoxy analogs provide only weak C–H···O contacts. This difference is not merely structural but translates into a >100-fold loss in enzymatic potency when the 4,6-dihydroxy motif is replaced with non-hydrogen-bonding substituents in the S-DABO series [2].

Hydrogen bonding NNRTI binding SAR

Synthetic Tracability: Direct Synthetic Lineage from 4,6-Dihydroxy-5-benzylthiopyrimidine to Bioactive S-DABO Congeners

While 4,6-dichloro-5-benzylthiopyrimidine is a known intermediate accessed via chlorination of 4,6-dihydroxypyrimidine [1], the 4,6-dihydroxy-5-benzylthiopyrimidine itself can be directly C-2 alkylated or arylated without a prior deprotection step, thereby shortening the synthetic sequence to final S-DABO NNRTIs by one to two steps compared with chloro-based routes [2]. This reduces the necessary synthetic transformations from 4–5 steps (dichloro route) to 2–3 steps (direct dihydroxy route), decreasing cumulative loss of material and improving overall atom economy.

Synthetic chemistry Building block S-DABO library

Best-Validated Application Scenarios for 4,6-Dihydroxy-5-benzylthiopyrimidine in Anti-HIV Drug Discovery


Scaffold for S-DABO NNRTI Development: Direct C-2 Alkylation for Wild-Type HIV-1 RT Inhibition

4,6-Dihydroxy-5-benzylthiopyrimidine is the optimal starting material for constructing S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) libraries [1]. Its free 4,6-dihydroxy groups enable direct C-2 alkylation/arylation without protection–deprotection sequences, yielding inhibitors with wild-type HIV-1 RT enzymatic ID50 values in the 3–32 nM range when elaborated with appropriate C-2 benzylthio groups. This scenario is supported by the SAR data showing that the 4,6-dihydroxy/oxo tautomeric system is essential for maintaining sub-100 nM potency [2].

Synthetic Intermediate for 4,6-Disubstituted 5-Pyrimidinesulfonamide Antibacterial Agents

Although direct biological data are lacking for the unelaborated compound, 4,6-dihydroxy-5-benzylthiopyrimidine can be converted to 4,6-dialkoxy-5-pyrimidinesulfonamides via oxidation of the benzylthio group to a sulfonyl chloride and subsequent amination [3]. This pathway has been demonstrated with the 4,6-dichloro analog, and the dihydroxy form offers advantages in solubility and handling for subsequent sulfonamide library synthesis.

Physicochemical Probe for Tautomerism-Dependent Solubility and LogP Screening

With a computed logP of 2.18 and a polar surface area of 91.54 Ų , 4,6-dihydroxy-5-benzylthiopyrimidine occupies a favorable drug-like chemical space distinct from more lipophilic chloro- and methoxy-protected analogs. It can serve as a physico-chemical benchmark in developing predictive solubility and permeability models for pyrimidine-based NNRTI lead optimization.

Quote Request

Request a Quote for 4,6-Dihydroxy-5-benzylthiopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.